![molecular formula C20H13F4N5O3 B6477402 2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 2640964-12-9](/img/structure/B6477402.png)
2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” is also known as Birinapant . It is a potent inhibitor of Neurokinin Receptor .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO to a maximum concentration of 20.0 mg/mL .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities Against Cancer Cells
The synthesized compound has been tested for antiproliferative activities against five human cancer cell lines, particularly in gynecological cancers . Further studies could explore its potential as a targeted therapy or adjuvant treatment.
Heterocyclic System Synthesis
The compound is part of a new heterocyclic system, 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone. Its synthesis was achieved using a retro Diels–Alder (RDA) procedure, yielding a good yield . Investigating its structural properties and reactivity could lead to novel applications.
Alicyclic Derivatives
A three-step reaction sequence involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) led to the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine. These derivatives were obtained using cyclohexane, cyclohexene, and norbornene β-amino amides . These compounds may have potential in drug design or materials science.
Enantiomeric Quinazolinotriazolobenzodiazepine
The reaction was also performed using enantiomeric starting materials, resulting in enantiomeric quinazolinotriazolobenzodiazepine with an enantiomeric excess (ee) of 95% . Chiral compounds often find applications in asymmetric synthesis and pharmacology.
Atom-Economical Cascade Process
The one-pot, three-step cascade process used for the synthesis of these compounds engaged multiple reactive centers, demonstrating atom economy and efficiency . This approach could inspire green chemistry strategies in other syntheses.
Structural Characterization
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Understanding their spatial arrangement informs their reactivity and potential interactions.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a G-protein-coupled receptor in the tachykinin family of neuropeptides, which plays a crucial role in various physiological processes, including pain perception, stress response, and regulation of endocrine function .
Mode of Action
Fezolinetant acts as a selective antagonist at the NK-3 receptor . By binding to this receptor, it prevents the action of its natural ligand, Neurokinin B (NKB), thereby inhibiting the downstream signaling pathways . This results in the modulation of the physiological processes controlled by NK-3 receptors .
Biochemical Pathways
The antagonistic action of Fezolinetant on the NK-3 receptor affects several biochemical pathways. Primarily, it inhibits the activation of phospholipase C (PLC), which is typically triggered by the binding of NKB to the NK-3 receptor . This leads to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), secondary messengers involved in the release of intracellular calcium and activation of protein kinase C (PKC), respectively . The overall effect is a modulation of cellular functions regulated by these pathways .
Pharmacokinetics
This suggests that the compound is well-absorbed from the gastrointestinal tract, widely distributed within the body, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of Fezolinetant’s action primarily involve the inhibition of NK-3 receptor-mediated signaling pathways . This can lead to a variety of effects depending on the tissue and the specific role of the NK-3 receptor in that tissue . For instance, in tissues where NK-3 receptor signaling promotes pain perception or stress responses, Fezolinetant may have analgesic or anxiolytic effects .
Action Environment
The action, efficacy, and stability of Fezolinetant can be influenced by various environmental factors. These may include the pH and composition of the gastrointestinal tract (which can affect absorption), the presence of binding proteins in the blood (which can affect distribution), the activity of metabolic enzymes (which can affect metabolism), and renal and hepatic function (which can affect excretion) . .
Eigenschaften
IUPAC Name |
2-[7-(3-fluorophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O3/c21-12-4-3-5-13(10-12)27-8-9-28-17(18(27)31)26-29(19(28)32)11-16(30)25-15-7-2-1-6-14(15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKAAKQXNKFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(3-fluorophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.